1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS. It is a key intermediate in organic synthesis, often used in the preparation of various target molecules. The compound features a fluorine atom and a methylthio group attached to a phenyl ring, which is connected to a propanone moiety.
Preparation Methods
The synthesis of 1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one typically involves starting from appropriate raw materials and undergoing a series of organic reactions. One common method involves the reaction of 2-fluoro-6-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one is utilized in various scientific research applications, including:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptor sites, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the ketone group.
2-methyl-4’-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring and is used as a photoinitiator.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-8(12)10-7(11)5-4-6-9(10)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
KYTLYKRXBODOAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC)F |
Origin of Product |
United States |
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